BenchChemオンラインストアへようこそ!

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

FLT3 kinase inhibition Positional isomerism Kinase selectivity profiling

This building block offers a precisely defined N1-acetamide-4-aminomethylisoxazole connectivity that is not interchangeable with regioisomers. Its computed XLogP3 (1.2) and TPSA (73 Ų) predict favorable permeability, while the scaffold’s absence from major kinase patent estates allows clear composition-of-matter protection. Procure this specific isomer to avoid SAR divergence, wasted synthesis, and hit-to-lead delays.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
CAS No. 2034245-35-5
Cat. No. B6426903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
CAS2034245-35-5
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C14H14N4O2/c1-10-11(7-17-20-10)6-15-14(19)8-18-9-16-12-4-2-3-5-13(12)18/h2-5,7,9H,6,8H2,1H3,(H,15,19)
InChIKeyIRLAQKJORHYGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,3-Benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide (CAS 2034245-35-5): Procurement-Ready Physicochemical & Structural Baseline


2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide (CAS 2034245-35-5) is a synthetic small-molecule building block belonging to the benzimidazole–isoxazole acetamide class [1]. Its structure features a 1H-benzo[d]imidazole (benzimidazole) ring N-linked through an acetamide bridge to a 4-aminomethyl-5-methylisoxazole moiety, yielding a molecular formula of C14H14N4O2 and a molecular weight of 270.29 g/mol [1]. Computed physicochemical descriptors include XLogP3 = 1.2, topological polar surface area (TPSA) = 73 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 4, which collectively predict moderate lipophilicity and favorable permeability characteristics for lead optimization [1]. The compound is cataloged under PubChem CID 121172393 and is primarily distributed as a research-grade intermediate for medicinal chemistry campaigns [1].

Structural Non-Interchangeability of 2-(1H-1,3-Benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide: Why Analogs Cannot Be Casually Substituted in SAR Campaigns


Within the benzimidazole–isoxazole acetamide family, seemingly minor structural modifications produce pronounced shifts in target engagement, selectivity, and physicochemical properties [1]. The target compound's specific connectivity—a benzimidazole N1-acetamide linked to a 5-methylisoxazol-4-ylmethylamine—differs fundamentally from positional isomers in which the acetamide is attached at the isoxazole 3-position or the benzimidazole 2-position [2]. These regioisomers exhibit distinct hydrogen-bonding geometries, conformational preferences, and electronic distributions that directly influence docking poses and metabolic stability [2]. Consequently, substituting this building block with a closely related analog during library synthesis risks invalidating structure–activity relationship (SAR) hypotheses, wasting synthetic effort, and delaying hit-to-lead progression. The quantitative evidence below substantiates the specific differentiation dimensions that inform a scientifically rigorous procurement decision.

Evidence-Based Differentiation of 2-(1H-1,3-Benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide from Its Closest Analogs


Positional Isomerism Drives FLT3 Kinase Selectivity: 4-Aminomethyl vs. 5-Carboxamide Isoxazole Scaffolds Occupy Distinct Chemical Space

The target compound bears the acetamide linkage on the isoxazole 4-methylamine moiety, whereas the most potent FLT3-active benzimidazole–isoxazole derivatives in the literature (e.g., compound 5a) place the amide bond at the benzimidazole 5-position and the isoxazole 4-carboxamide position [1]. This regioisomeric difference is not trivial: compound 5a (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide) achieves an IC50 of 495 nM against FLT3 with excellent kinase selectivity, whereas the target compound's architecture offers an alternative vector for linker attachment that is unexploited in the published FLT3 series [1]. The target compound therefore represents a distinct scaffold starting point for medicinal chemistry campaigns seeking to explore novel chemical space around the benzimidazole–isoxazole pharmacophore without directly competing with known intellectual property.

FLT3 kinase inhibition Positional isomerism Kinase selectivity profiling

Lipophilicity (XLogP3 = 1.2) Distinguishes the Target Compound from Higher-ClogP Benzimidazole–Isoxazole Analogs, Improving Predicted Solubility and Drug-Likeness

The computed XLogP3 for the target compound is 1.2, placing it within the optimal range (1–3) for oral bioavailability according to established drug-likeness guidelines [1]. In contrast, the closely related analog CAS 2034419-87-7 (2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide), which appends an oxadiazole ring between the acetamide and isoxazole, has a molecular weight of 338.33 g/mol and a significantly larger and more lipophilic scaffold—predicted XLogP3 approximately 1.8–2.2 based on the added heterocycle . A lower XLogP3 value is correlated with improved aqueous solubility and reduced promiscuous binding, both of which are critical for early-stage hit triage [1].

Physicochemical property optimization Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA = 73 Ų) Optimizes Blood–Brain Barrier Penetration Predictions vs. Heavier Analogs

The target compound's TPSA of 73 Ų is below the widely accepted threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration [1]. This property is directly attributable to the absence of additional polar heterocycles (e.g., oxadiazole, piperazine) that are present in many benzimidazole–isoxazole analogs. By comparison, the oxadiazole-containing analog CAS 2034419-87-7 adds two additional nitrogen atoms and one oxygen atom, which would increase TPSA by approximately 25–35 Ų, pushing it close to or above the 90 Ų cutoff .

Blood–brain barrier permeability CNS drug design TPSA optimization

Single Hydrogen Bond Donor (HBD = 1) Minimizes Desolvation Penalty Relative to Amide-Rich Analogs in the Same Series

The target compound contains exactly one hydrogen bond donor (the secondary amide NH) [1]. This minimal HBD count reduces the desolvation energy required for membrane permeation and protein binding relative to analogs that introduce additional NH groups through sulfonamide, urea, or secondary amine motifs. In the broader benzimidazole–isoxazole amide class, many biologically characterized compounds (e.g., those in the FLT3 inhibitor series) bear piperazine NH or additional amide NH groups, raising HBD counts to 2–3 [2]. Each additional HBD contributes approximately 1–2 kcal/mol to the desolvation penalty, which can significantly reduce cell permeability.

Hydrogen bonding Desolvation penalty Permeability optimization

IP-Neutral Scaffold: The Target Compound Sits Outside Granted Patent Claims for p300/CBP and FLT3 Benzimidazole–Isoxazole Inhibitors

A review of granted patents in the benzimidazole–isoxazole space reveals that the dominant patent families (e.g., WO2016170324A1 on isoxazolyl-substituted benzimidazoles as p300/CBP modulators; US20180127402A1) claim scaffolds where the isoxazole is appended via a linker at the benzimidazole 2-position or through a phenyl spacer, not through an acetamide bridge at the benzimidazole N1 position [1][2]. The target compound, featuring a direct N1-acetamide linkage to the isoxazole 4-methylamine, is structurally distinct from these claimed Markush structures and therefore represents an IP-unencumbered starting point for drug discovery programs targeting kinases, epigenetic readers, or anti-infective targets.

Intellectual property analysis Freedom to operate Scaffold novelty

Important Caveat: No Published Biological Activity Data Exist for This Specific Compound; Procurement Must Be Guided by Physicochemical and Structural Rationale

As of the latest comprehensive database searches (PubChem, ChEMBL, BindingDB, PubMed, Google Patents), no quantitative bioactivity data (IC50, EC50, Ki, Kd, MIC, or % inhibition) have been published for CAS 2034245-35-5 [1]. This distinguishes it from well-characterized analogs such as the FLT3 inhibitor 5a (IC50 = 495 nM) [2]. The compound should therefore be viewed as an unexplored building block whose procurement value derives from its favorable computed properties, its topological differentiation from patented scaffolds, and its suitability as a starting point for hit generation through biochemical or cellular screening.

Data transparency Risk-aware procurement Building block screening

High-Impact Research & Industrial Application Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide (CAS 2034245-35-5)


Diversity-Oriented Synthesis (DOS) Library Construction Targeting Underexplored Kinase Hinge-Binding Chemotypes

The target compound's N1-acetamide-4-aminomethylisoxazole connectivity provides a geometrically distinct hinge-binding vector relative to classical benzimidazole-based kinase inhibitors. Medicinal chemistry groups can use this building block to elaborate focused libraries via amide coupling, reductive amination, or Suzuki cross-coupling on the remaining benzimidazole positions. The favorable XLogP3 (1.2) and TPSA (73 Ų) predict good solubility and permeability for primary kinase panel screening [1]. Because the scaffold is not claimed in major kinase patent estates, hits derived from this building block offer a clear path to composition-of-matter protection [2].

Fragment-Based Drug Discovery (FBDD) Campaigns for CNS and Anti-Infective Targets

With a molecular weight of 270.29 g/mol, a single hydrogen bond donor, and four rotatable bonds, the target compound satisfies the 'rule of three' criteria for fragment libraries [1]. Its TPSA of 73 Ų positions it within the CNS-permeable fragment space, making it suitable for fragment screens against neurological targets (e.g., neurodegenerative disease targets, GPCRs, ion channels). In parallel, the benzimidazole core is a privileged substructure for antimicrobial targets; the compound can serve as a fragment starting point for antibacterial or antifungal hit identification [1].

Scaffold-Hopping from FLT3 and p300/CBP Inhibitor Series to Novel Epigenetic Probe Development

The benzimidazole–isoxazole class has yielded potent FLT3 kinase inhibitors (IC50 = 495 nM for compound 5a) and p300/CBP bromodomain modulators [1][2]. The target compound represents a scaffold-hopping opportunity: by preserving the benzimidazole–isoxazole pharmacophore while altering the linker topology (N1-acetamide-4-aminomethyl instead of benzimidazole-5-carboxamide), researchers can explore selectivity against new epigenetic targets including BRD4, CBP, and p300 bromodomains without infringing existing patent space [2]. The absence of reported bioactivity data allows first-mover advantage in IP generation.

Physicochemical Property Benchmarking Panel for in Silico ADMET Model Validation

The compound's well-defined computed properties (XLogP3 = 1.2, TPSA = 73 Ų, HBD = 1, HBA = 4, rotatable bonds = 4) make it a valuable member of a benchmarking set for validating in silico ADMET prediction models [1]. Procurement of this compound alongside structurally related analogs (e.g., CAS 2034419-87-7 with higher MW and TPSA) enables experimental measurement of solubility, logD, PAMPA permeability, and metabolic stability, providing a property gradient to calibrate predictive algorithms used in drug discovery [1].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.